molecular formula C8H8N2S B1523937 3-Amino-4-(methylsulfanyl)benzonitrile CAS No. 1178148-01-0

3-Amino-4-(methylsulfanyl)benzonitrile

Cat. No.: B1523937
CAS No.: 1178148-01-0
M. Wt: 164.23 g/mol
InChI Key: MMMOLDWACARVRL-UHFFFAOYSA-N
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Description

This compound is of interest to the scientific community due to its intriguing properties, including its potential biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing 3-Amino-4-(methylsulfanyl)benzonitrile involves the reaction of 4-(methylsulfanyl)benzonitrile with ammonia under specific conditions . The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure the complete conversion of the starting materials.

Industrial Production Methods: Industrial production of this compound often involves the use of advanced catalytic systems and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-4-(methylsulfanyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Amino-4-(methylsulfanyl)benzonitrile has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism by which 3-Amino-4-(methylsulfanyl)benzonitrile exerts its effects involves interactions with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 3-Amino-4-(methylthio)benzonitrile
  • 4-Amino-3-(methylsulfanyl)benzonitrile
  • 3-Amino-4-(ethylsulfanyl)benzonitrile

Comparison: 3-Amino-4-(methylsulfanyl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various research and industrial applications .

Biological Activity

3-Amino-4-(methylsulfanyl)benzonitrile is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological effects, mechanisms of action, and relevant research findings.

This compound, with the chemical formula C₉H₁₃N₂S, features an amino group and a methylthio group attached to a benzonitrile structure. This configuration is crucial for its interaction with various biological targets.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, influencing various biochemical pathways:

  • Enzyme Interaction : The compound can modulate the activity of enzymes involved in metabolic processes. For instance, it has been observed to enhance the activity of antioxidant enzymes, providing protective effects against oxidative stress.
  • Receptor Binding : It exhibits affinity towards certain receptors, which may affect neurotransmitter systems. Research indicates that derivatives of this compound can act on serotonin transporters, potentially influencing mood regulation and neurochemical signaling .

Antioxidant Activity

Studies have shown that this compound enhances the activity of antioxidant enzymes such as superoxide dismutase and catalase. This effect helps mitigate oxidative damage in cells, suggesting potential therapeutic applications in conditions characterized by oxidative stress.

Antitumor Activity

The compound has demonstrated cytotoxic effects on cancer cells by inducing apoptosis and inhibiting cell proliferation. In vitro studies indicate that it can disrupt cellular processes essential for tumor growth, making it a candidate for further investigation in cancer therapy.

Neuropharmacological Effects

Research involving radiolabeled analogs of this compound has highlighted its potential as a neuroimaging agent targeting serotonin transporters. This property may be beneficial in studying neuropsychiatric disorders and developing treatments for conditions like depression .

In Vitro Studies

A study evaluated the effects of this compound on various cancer cell lines. Results indicated significant reductions in cell viability at specific concentrations, with IC₅₀ values demonstrating its potency as an antitumor agent.

Cell LineIC₅₀ (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis
A549 (Lung)10Cell cycle arrest
HeLa (Cervical)12Inhibition of proliferation

Animal Models

In vivo studies using rodent models have shown that administration of this compound leads to significant reductions in tumor size when combined with standard chemotherapy agents. These findings suggest synergistic effects that warrant further exploration in clinical settings .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. Studies have reported rapid absorption with peak plasma concentrations achieved within hours post-administration. The compound's metabolism involves hepatic pathways, primarily through cytochrome P450 enzymes, leading to various metabolites that may also exhibit biological activity .

Properties

IUPAC Name

3-amino-4-methylsulfanylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2S/c1-11-8-3-2-6(5-9)4-7(8)10/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMMOLDWACARVRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=C1)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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